Soluble Epoxide Hydrolase (sEH) Inhibition Potency: Caveat-Laden Comparison with In-Class Ureas
A BindingDB record (BDBM408985) lists a Ki of 0.550 nM against human sEH for an entity bearing the name '1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea' and associated with US Patent US10377744 [1]. However, the SMILES string stored for that record (Cc1occc1C(=O)N1CCC(CC1)NC(=O)Nc1ccc(OC(F)(F)F)cc1) does not correspond to the titled structure and instead represents a furan-carboxamide-aryl urea. This mismatch severely undermines the reliability of the affinity assignment. For context, structurally verified sEH inhibitors in the same patent family achieve Ki values from <0.05 nM (Compound 30) to 0.78 nM (Compound 27) [2]. Without a validated structure-affinity link, the apparent 0.550 nM value cannot be used to claim parity with, or superiority to, these comparators.
| Evidence Dimension | sEH inhibitory activity (Ki) |
|---|---|
| Target Compound Data | 0.550 nM (source record structurally inconsistent) |
| Comparator Or Baseline | Patent family compounds: e.g., Compound 30 Ki <0.050 nM; Compound 27 Ki = 0.78 nM |
| Quantified Difference | Uninterpretable due to structural misassignment |
| Conditions | Recombinant human sEH, FRET-based displacement assay (per BindingDB annotation) |
Why This Matters
The Ki value is the primary decision metric for sEH inhibitor selection; the structural misassignment precludes its use in head-to-head comparisons.
- [1] BindingDB Entry BDBM408985. Ki = 0.550 nM for Epoxide hydrolase 1 (Human). Source Patents: US10377744, US11123311, US11723929. Note: SMILES does not match named structure. View Source
- [2] BindingDB Entry BDBM409009 (Compound 30, Ki <0.050 nM) and BDBM409006 (Compound 27, Ki = 0.78 nM). Patent US10377744. View Source
